molecular formula C12H54Al16O75S8 B611045 Sucralfate CAS No. 54182-58-0

Sucralfate

Cat. No.: B611045
CAS No.: 54182-58-0
M. Wt: 2086.67
InChI Key: DTULOKYBGCTCFP-QRLOXDDHSA-A
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucralfate (CAS 54182-58-0) is a complex of sucrose octasulfate and polyaluminum hydroxide, with the molecular formula C₁₂H₅₄Al₁₆O₇₅S₈ and a molecular weight of 2086.7 g/mol . It functions as a local mucosal protectant, forming a viscous adhesive layer on ulcerated gastrointestinal (GI) surfaces to shield against acid, pepsin, and bile salts. Approved for treating gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD), it is administered orally at a daily dose of 4 g .

Its mechanism involves binding to proteins at ulcer sites, stimulating prostaglandin synthesis, and enhancing mucosal defense without systemic absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sucrose octasulfate, which is then reacted with basic polyaluminum chloride to form this compound .

Industrial Production Methods: The industrial production of this compound involves the sulfation of sucrose to produce sucrose octasulfate, followed by its complexation with aluminum hydroxide. The process ensures the stability of the sulfate moieties and prevents hydrolysis, making the compound suitable for prolonged storage .

Chemical Reactions Analysis

Types of Reactions: Sucralfate primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable complex structure.

Common Reagents and Conditions:

    Sulfation: Sulfur trioxide or chlorosulfonic acid in the presence of pyridine.

    Complexation: Basic polyaluminum chloride.

Major Products: The major product of these reactions is this compound itself, which is a stable complex of sucrose octasulfate and aluminum hydroxide .

Scientific Research Applications

FDA-Approved Indications

  • Duodenal Ulcers :
    • Dosage: 1 g four times daily for up to eight weeks.
    • Efficacy: Comparable to other treatments like cimetidine .

Off-Label Uses

  • Dyspepsia :
    • Reduces symptoms associated with dyspepsia and gastric erosion during NSAID therapy .
  • Epithelial Wounds :
    • Effective in treating various wounds, including venous ulcers and burns. A study showed significant healing in venous ulcers resistant to conventional therapy .
  • Chemotherapy-Induced Mucositis :
    • Administered at 1.5 g three times daily at the onset of symptoms can accelerate healing .
  • Radiation Proctitis :
    • A this compound enema has shown clinical improvement in patients with hemorrhagic radiation proctitis, demonstrating better outcomes than oral sulfasalazine .
  • Anastomotic Ulcers :
    • Utilized post-gastric bypass surgery to enhance healing .
  • Protection Against Ventilator-Associated Pneumonia :
    • This compound does not alter gastric pH significantly, potentially reducing the risk of pneumonia compared to H2 blockers and proton pump inhibitors .

Pharmacokinetics

  • Absorption : Approximately 5% of an oral dose is absorbed.
  • Distribution : Primarily localized to gastrointestinal lesions.
  • Metabolism : Not metabolized by the liver or kidneys; excreted mostly unchanged in urine .

Efficacy in Oral Paraquat Poisoning

A randomized double-blind study involving 70 patients demonstrated that gastric lavage with this compound improved clinical outcomes in paraquat poisoning by reducing inflammatory responses and enhancing survival rates compared to controls receiving only water .

Treatment of Oral Ulcerations

In a study involving 40 patients with oral and genital ulcerations, those treated with this compound showed significant reductions in pain and healing times compared to placebo groups .

Gastric Ulcer Maintenance Therapy

A multicenter trial involving 160 patients compared this compound to ranitidine for gastric ulcer healing. Results indicated similar healing rates but demonstrated that maintenance therapy with this compound significantly delayed symptom recurrence compared to placebo over 12 months (13% vs. 34% after six months) .

Summary Table of Applications

ApplicationFDA ApprovalDosage/MethodKey Findings
Duodenal UlcerYes1 g four times daily for up to 8 weeksComparable efficacy to cimetidine
DyspepsiaNoAs needed during NSAID therapyReduces frequency/intensity of symptoms
Epithelial WoundsNoTopical applicationEffective in venous ulcers
Chemotherapy-Induced MucositisNo1.5 g three times dailyAccelerates healing
Radiation ProctitisNoEnema applicationBetter outcomes than oral sulfasalazine
Anastomotic UlcersNoPost-surgical applicationEnhances healing

Mechanism of Action

Sucralfate exerts its effects by forming a viscous, paste-like complex that adheres to ulcer sites. This complex acts as a barrier, protecting the ulcer from further damage by stomach acid, bile salts, and digestive enzymes. Additionally, this compound stimulates the production of growth factors and prostaglandins, which promote tissue healing and reduce pepsin activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sucralfate is compared below with ranitidine (H₂ receptor antagonist), omeprazole (proton pump inhibitor, PPI), and bismuth subsalicylate (mucosal coating agent).

Pharmacological and Clinical Comparisons

Parameter This compound Ranitidine Omeprazole Bismuth Subsalicylate
Mechanism Forms physical barrier Blocks H₂ receptors Inhibits H⁺/K⁺-ATPase pump Coats mucosa; antibacterial
Onset of Action 1–2 hours (local adhesion) 1–3 hours (acid suppression) 2–4 days (maximal effect) 30–60 minutes (symptom relief)
Efficacy in Ulcers 70–85% healing (8 weeks) 80–90% healing (8 weeks) 90–95% healing (8 weeks) Limited data (adjuvant use)
GERD Management Equivalent to ranitidine gel Superior symptom relief Gold standard for severe GERD Not recommended
Adverse Effects Constipation (2–4%) Headache, diarrhea Hypomagnesemia, fractures Tinnitus, dark stools
Systemic Absorption None Moderate High Minimal

Key Research Findings

  • This compound vs. Ranitidine : A 1994 study found this compound gel and ranitidine had comparable efficacy in GERD management (75% vs. 78% symptom relief) but diverged in safety profiles .
  • This compound vs. PPIs : PPIs (e.g., omeprazole) achieve faster ulcer healing but carry long-term risks (e.g., osteoporosis), making this compound preferable for patients with renal impairment or polypharmacy .
  • Formulation Differences : this compound suspensions with particle sizes 6.4–7.7 µm optimize mucosal adhesion, whereas granules may require higher dosing frequencies .

Advantages and Limitations

Advantages of this compound

  • Localized Action: No systemic absorption reduces drug interactions .
  • Safety in Pregnancy : Category B rating, unlike PPIs (Category C) .
  • Cost-Effectiveness : Lower cost than branded PPIs in long-term use.

Limitations

  • Dosing Frequency : Requires 4x daily administration versus once-daily PPIs.
  • Drug Interactions: Binds to tetracyclines and fluoroquinolones, reducing their absorption .

Biological Activity

Sucralfate, a medication primarily used for the treatment of peptic ulcers, exhibits a variety of biological activities that contribute to its therapeutic effects. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

This compound's primary mechanism involves the formation of a protective barrier over ulcerated tissues in the gastrointestinal (GI) tract. Key actions include:

  • Antipeptic Effects : this compound binds to pepsin, reducing its concentration and preventing gastric acid from damaging the mucosa .
  • Site-Protective Effects : It creates a polyanion gel that acts as a physical barrier against acid and pepsin, protecting ulcers .
  • Mucosal Protection : The compound enhances mucus viscosity and hydrophobicity, leading to improved mucosal defense against acid .
  • Tissue Repair : this compound increases levels of growth factors like fibroblast growth factor (FGF) and epidermal growth factor (EGF), promoting tissue regeneration and repair .

Pharmacokinetics

This compound has unique pharmacokinetic properties:

  • Absorption : Only about 5% of an orally administered dose is absorbed into systemic circulation .
  • Distribution : The drug is primarily distributed to ulcerated areas in the GI tract.
  • Metabolism : It is not metabolized by the liver or kidneys but is degraded into aluminum and sucrose octasulfate in the GI tract .
  • Elimination : Small amounts are excreted in urine .

Clinical Efficacy

Numerous clinical studies have assessed this compound's effectiveness in various conditions:

Study TypeConditionTreatment GroupControl GroupOutcome
Randomized Controlled TrialOral Paraquat Poisoning35 patients treated with this compound35 control patientsSlightly higher survival rate in treatment group (31.4% vs. 45.7%) with fewer complications
Multicenter StudyDuodenal Ulcers24 patients treated with this compound31 placebo patients91.7% healing rate in treatment vs. 58.1% in placebo after 4 weeks (p < 0.01)
Double-Blind TrialGastric Ulcers160 patients treated with this compound160 patients treated with ranitidineSimilar healing rates; this compound delayed recurrence of symptoms significantly (p = 0.018 after 6 months)

Case Studies

  • Oral Ulceration Treatment :
    A study involving 40 patients demonstrated that treatment with this compound significantly reduced pain and healing time for oral ulcers compared to placebo, highlighting its efficacy in mucosal healing .
  • Antimicrobial Activity :
    A pilot study found that this compound exhibited in vitro antibacterial activity against certain bacteria, suggesting potential additional benefits beyond its primary use as an anti-ulcer agent .

Q & A

Q. Basic: What are the optimal in vitro and in vivo models for studying sucralfate's mucosal adhesion mechanisms?

Methodological Answer:

  • In vitro models : Use simulated gastric fluid (SGF) at pH 1.2 to mimic the stomach environment. Measure adhesion kinetics via spectrophotometry or radiolabeling to quantify this compound binding to mucosal surfaces .
  • In vivo models : Employ rodent ulcer models (e.g., ethanol-induced gastric lesions) to assess adhesion duration. Combine histopathology with immunohistochemistry to evaluate mucosal repair markers (e.g., TGF-β1) .
  • Validation : Cross-validate results using atomic force microscopy (AFM) to visualize adhesion at the molecular level .

Table 1: Comparative Advantages of Models

Model TypeKey MetricsLimitations
In vitro (SGF)pH control, reproducibilityLacks physiological complexity
In vivo (rodent)Holistic tissue responseEthical constraints, interspecies variability

Q. Advanced: How can researchers resolve contradictions in this compound’s bioavailability across pharmacokinetic studies?

Methodological Answer:

  • Data harmonization : Standardize protocols for sampling timepoints, dosage forms (tablet vs. suspension), and patient demographics .
  • Statistical reconciliation : Apply meta-regression to identify confounding variables (e.g., renal impairment altering aluminum absorption) .
  • Analytical validation : Compare HPLC (high-performance liquid chromatography) and LC-MS (liquid chromatography-mass spectrometry) to address detection sensitivity discrepancies .

Basic: What frameworks are recommended for structuring clinical research questions on this compound’s efficacy?

Methodological Answer:

  • Use the PICOT framework :
    • P opulation: Specify patient subgroups (e.g., diabetic vs. non-diabetic ulcers).
    • I ntervention: Define this compound dosage and administration route.
    • C omparison: Use proton pump inhibitors (PPIs) as active controls.
    • O utcome: Quantify ulcer healing via endoscopy scores.
    • T imeframe: Set 4–8 weeks for acute healing assessment .
  • Avoid overly broad questions (e.g., "Does this compound work?") by narrowing to mechanistic sub-questions (e.g., "How does pH influence this compound’s gel formation?") .

Q. Advanced: What experimental designs mitigate bias in long-term this compound safety studies?

Methodological Answer:

  • Cohort design : Track aluminum accumulation in renal-impaired patients using longitudinal serum aluminum assays and adjust for dietary intake .
  • Blinding : Implement double-blinding in randomized trials to reduce placebo effects, especially in subjective endpoints like pain relief .
  • Confounder adjustment : Use multivariate Cox proportional hazards models to isolate this compound’s effects from comorbidities (e.g., CKD progression) .

Q. Basic: How should researchers validate this compound’s drug interaction profiles in vitro?

Methodological Answer:

  • Competitive binding assays : Co-incubate this compound with target drugs (e.g., fluoroquinolones) in SGF. Measure free drug concentrations via UV spectroscopy .
  • pH-dependent studies : Test interactions at varying pH levels (1.2–4.5) to simulate gastrointestinal conditions .
  • Data reporting : Include dissolution rates and chelation constants in supplementary materials for reproducibility .

Q. Advanced: What computational tools enhance mechanistic studies of this compound’s polymer structure?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model this compound’s aluminum-sucrose sulfate complex in simulated gastric mucus to predict adhesion dynamics .
  • Density functional theory (DFT) : Calculate binding energies between this compound and ulcer sites to identify critical molecular interactions .
  • Validation : Correlate computational findings with AFM or SEM (scanning electron microscopy) imaging .

Q. Basic: What ethical considerations apply to pediatric this compound trials?

Methodological Answer:

  • Informed consent : Develop age-appropriate assent forms and parental consent protocols .
  • Dosing adjustments : Use allometric scaling from adult pharmacokinetic data to determine pediatric doses, followed by therapeutic drug monitoring .
  • Safety endpoints : Prioritize aluminum toxicity markers (e.g., serum creatinine, bone density scans) in adverse event reporting .

Q. Advanced: How can multi-omics approaches elucidate this compound’s impact on gut microbiota?

Methodological Answer:

  • 16S rRNA sequencing : Profile microbiota diversity in this compound-treated vs. control groups, adjusting for diet and antibiotics .
  • Metabolomics : Use LC-MS to identify shifts in short-chain fatty acids (SCFAs) linked to mucosal healing .
  • Integration : Apply pathway enrichment analysis (e.g., KEGG) to link microbial changes to host immune responses .

Q. Basic: What statistical methods are robust for analyzing this compound’s ulcer recurrence rates?

Methodological Answer:

  • Kaplan-Meier analysis : Estimate recurrence-free survival curves with log-rank tests to compare treatment arms .
  • Cox models : Adjust for covariates like smoking status or H. pylori infection .
  • Power calculations : Ensure adequate sample size using pilot data on recurrence rates (α=0.05, power=80%) .

Q. Advanced: How can AI/ML optimize this compound formulation for targeted delivery?

Methodological Answer:

  • Generative adversarial networks (GANs) : Design novel polymer matrices to enhance gastric retention .
  • Validation : Test top candidates in ex vivo mucosal adhesion assays and compare to computational predictions .
  • Data sharing : Publish synthesis protocols and raw adhesion data in open repositories (e.g., Zenodo) for community validation .

Properties

InChI

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFOBURGDMUOW-RBQAPOGLSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H92Al16O75S8-16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2113.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sucralfate
Sucralfate
Sucralfate
Sucralfate
Sucralfate
Sucralfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.